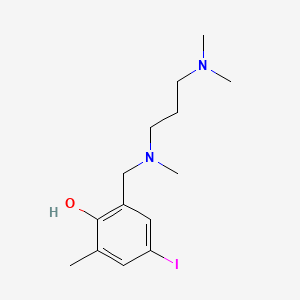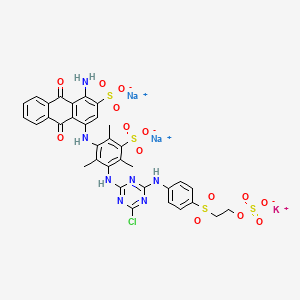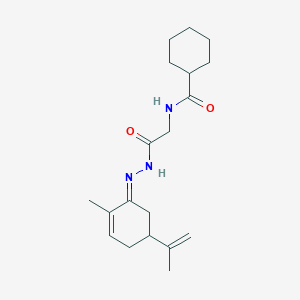
Miy2KK1HF5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-5-methyl-2-(1-methylethenyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid derivatives with ethylamine and other reagents under controlled conditions . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce significant quantities of the compound for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-5-methyl-2-(1-methylethenyl)cyclohexanecarboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
N-ethyl-5-methyl-2-(1-methylethenyl)cyclohexanecarboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to N-ethyl-5-methyl-2-(1-methylethenyl)cyclohexanecarboxamide include:
N-ethyl-5-methyl-2-(1-methylethenyl)cyclohexanecarboxamide analogs: These compounds share a similar core structure but differ in functional groups or substituents.
Cyclohexanecarboxamide derivatives: Compounds with variations in the cyclohexane ring or carboxamide group.
Uniqueness
The uniqueness of N-ethyl-5-methyl-2-(1-methylethenyl)cyclohexanecarboxamide lies in its specific structural features and the resulting chemical and biological properties. These properties make it a valuable compound for various applications in research and industry .
Propriétés
| 817190-50-4 | |
Formule moléculaire |
C19H29N3O2 |
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
N-[2-[(2E)-2-(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)hydrazinyl]-2-oxoethyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C19H29N3O2/c1-13(2)16-10-9-14(3)17(11-16)21-22-18(23)12-20-19(24)15-7-5-4-6-8-15/h9,15-16H,1,4-8,10-12H2,2-3H3,(H,20,24)(H,22,23)/b21-17+ |
Clé InChI |
UNFXTAWUHDTFQL-HEHNFIMWSA-N |
SMILES isomérique |
CC\1=CCC(C/C1=N\NC(=O)CNC(=O)C2CCCCC2)C(=C)C |
SMILES canonique |
CC1=CCC(CC1=NNC(=O)CNC(=O)C2CCCCC2)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


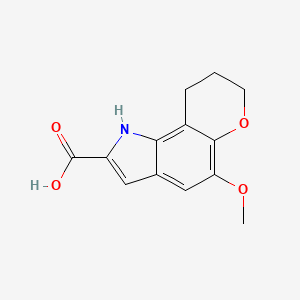
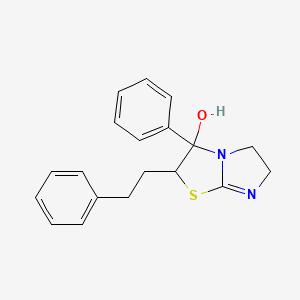
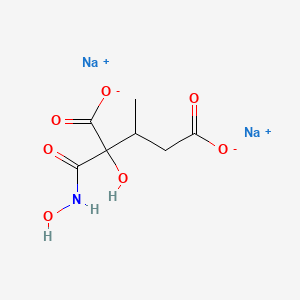
![4-Quinazolinamine, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-(1,3-dioxolan-2-yl)-2-furanyl]-](/img/structure/B12780032.png)
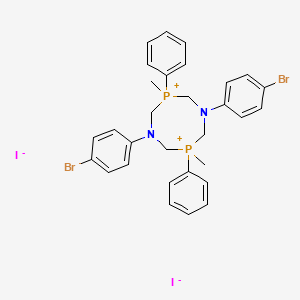

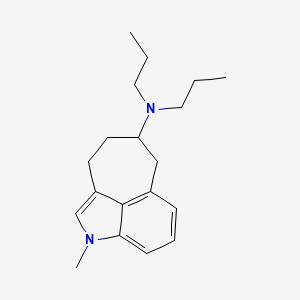
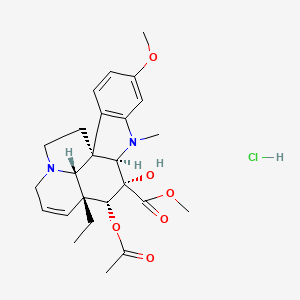
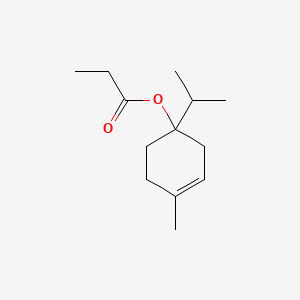

![(5S,5aS,8aR,9S)-9-(2-chloro-4-hydroxy-3,5-dimethoxyphenyl)-5-(3-hydroxyanilino)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12780081.png)
